molecular formula C24H42N10O5S B13714190 Biotin Azide Plus

Biotin Azide Plus

Cat. No.: B13714190
M. Wt: 582.7 g/mol
InChI Key: RENVLGPUZQGLEY-FUDKSRODSA-N
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Description

Biotin Azide Plus: is a biotinylation reagent used primarily in click chemistry. It is a derivative of biotin, a B-complex vitamin, and contains an azide group that allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is highly valued for its ability to form strong, active copper complexes that act simultaneously as both reactant and catalyst in CuAAC reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm. The synthesis involves the use of copper-chelating systems to ensure the formation of strong, active copper complexes. The reaction conditions typically involve mild temperatures and the presence of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotin-azide intermediate, followed by purification and quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: : Biotin Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a form of click chemistry that allows for the rapid and efficient formation of triazole linkages .

Common Reagents and Conditions: : The common reagents used in these reactions include copper sulfate, sodium ascorbate, and alkyne-containing compounds. The reaction conditions typically involve room temperature and aqueous solvents to ensure biocompatibility .

Major Products Formed: : The major products formed from these reactions are triazole-linked biotinylated compounds. These products are highly stable and can be used for various applications, including protein labeling and detection .

Scientific Research Applications

Chemistry: : In chemistry, Biotin Azide Plus is used for the biotinylation of glycoproteins and carbohydrate-containing compounds. It is particularly useful for labeling oxidizable sugars or aldehydes .

Biology: : In biological research, this compound is employed for imaging and detecting low-abundance targets. It is used in protocols for staining fixed and permeabilized cells, as well as labeling proteins in cell lysates .

Medicine: : In medical research, this compound is used for the detection and analysis of biomolecules. Its ability to form stable triazole linkages makes it valuable for studying protein interactions and cellular processes .

Industry: : In industrial applications, this compound is used for the development of diagnostic assays and the production of biotinylated reagents. Its high reactivity and stability make it suitable for large-scale production .

Mechanism of Action

Biotin Azide Plus exerts its effects through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group in this compound reacts with alkyne-containing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include conventional biotin-azide and picolyl azides. These compounds also participate in CuAAC reactions but may not have the same level of reactivity and stability as Biotin Azide Plus .

Uniqueness: : this compound is unique due to its complete copper-chelating system, which allows for the formation of strong, active copper complexes. This feature enhances its reactivity and makes it particularly valuable for detecting low-abundance targets and improving biocompatibility .

Properties

Molecular Formula

C24H42N10O5S

Molecular Weight

582.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1

InChI Key

RENVLGPUZQGLEY-FUDKSRODSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

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